2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde
Description
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10BrNO2/c11-9-2-1-3-10(8(9)6-13)12-4-7(14)5-12/h1-3,6-7,14H,4-5H2 |
InChI Key |
XUDNIWTZBVJFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C(=CC=C2)Br)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 2-Bromo-6-aminobenzaldehyde or 2-Bromo-6-halo-substituted benzaldehyde
- Starting from commercially available 2-bromobenzaldehyde or 2-bromo-6-fluorobenzaldehyde, selective functionalization at the 6-position is achieved.
- For example, 2-bromo-6-fluorobenzaldehyde can be prepared via bromination of 6-fluorobenzaldehyde under controlled conditions (temperature, solvent) to avoid polybromination. This step is documented in patent CN102070420B, which details bromination methods using organic solvents like toluene or dichloromethane and mild oxidants to maintain aldehyde integrity.
Step 2: Nucleophilic substitution with 3-hydroxyazetidine
- The key step involves nucleophilic aromatic substitution (SNAr) of the halogen (fluorine or chlorine) at the 6-position by 3-hydroxyazetidin-1-yl.
- Reaction conditions typically employ polar aprotic solvents such as dimethylformamide or ethanol under reflux.
- The 3-hydroxyazetidine acts as a nucleophile, displacing the halogen to form the desired 2-bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde.
- Base catalysts such as potassium carbonate or triethylamine may be used to facilitate the reaction and neutralize generated acids.
Step 3: Bromination (if required)
- If starting from 2-(3-hydroxyazetidin-1-yl)benzaldehyde, selective bromination at the 2-position can be performed using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or ethanol.
- Reaction temperature and time are carefully controlled to avoid overbromination or side reactions.
- Catalysts such as iron(III) bromide or Lewis acids may be employed to enhance regioselectivity.
Step 4: Purification
- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques such as silica gel column chromatography.
- Final product purity is confirmed by spectroscopic methods (NMR, IR, MS) and chromatographic purity (HPLC).
Industrial Production Methods
- Industrial scale synthesis follows similar routes but with optimization for yield, cost, and safety.
- Continuous flow reactors may be used for bromination steps to improve control over reaction parameters.
- Automated purification systems and solvent recycling are implemented to enhance sustainability.
- Quality control involves rigorous analytical testing to ensure batch-to-batch consistency.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Solvent(s) | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | 6-Fluorobenzaldehyde or 2-bromobenzaldehyde | Bromine or NBS, FeBr3 catalyst, controlled temp | Toluene, DCM | Controlled to avoid overbromination |
| 2 | Nucleophilic Aromatic Substitution (SNAr) | 2-Bromo-6-fluorobenzaldehyde | 3-Hydroxyazetidin-1-yl, base (K2CO3, Et3N) | DMF, Ethanol | Reflux conditions, base neutralizes acid |
| 3 | Bromination (if needed) | 2-(3-Hydroxyazetidin-1-yl)benzaldehyde | Bromine or NBS, Lewis acid catalyst | DCM, Ethanol | Temperature and time critical |
| 4 | Purification | Crude product | Recrystallization or chromatography | Ethanol, Ethyl acetate | Confirm purity by NMR, HPLC |
- Selectivity and Regioselectivity: The positioning of the bromine and azetidine substituents requires precise control. The electron-withdrawing aldehyde group and electron-donating azetidine influence electrophilic substitution patterns.
- Reaction Optimization: Temperature, solvent polarity, reagent stoichiometry, and catalyst choice significantly impact yield and purity.
- Scalability: Methods involving mild conditions and continuous flow setups favor industrial scalability.
- Safety Considerations: Bromination reactions require careful handling due to bromine's corrosiveness and toxicity. Use of NBS as a brominating agent offers safer alternatives.
- The compound's preparation methods have been refined to balance synthetic efficiency with functional group tolerance.
- The hydroxyazetidinyl group introduces stereochemical complexity, which is beneficial for biological activity but challenging for synthesis.
- Studies indicate that the brominated benzaldehyde derivatives serve as versatile intermediates in medicinal chemistry, enabling further functionalization via cross-coupling reactions.
- The preparation methods are informed by both academic research and patent literature, ensuring comprehensive coverage of synthetic strategies.
The preparation of 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde involves strategic bromination and nucleophilic substitution steps, optimized for regioselectivity and yield. Industrial methods leverage continuous flow and automated purification to meet quality standards. The compound's dual functional groups make it a valuable scaffold in drug discovery, with preparation methods reflecting the need for precise control over reaction conditions and purification.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyazetidine moiety can form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Ring Size and Polarity: The 3-hydroxyazetidine substituent’s compact four-membered ring reduces steric bulk compared to six-membered piperidine or morpholine groups.
Lipophilicity (LogP) : The hydroxyl group in the azetidine analog lowers LogP (~1.5) compared to the piperidine derivative (LogP 3.0), suggesting reduced membrane permeability but improved aqueous compatibility .
Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor, a feature absent in non-hydroxylated analogs. This could favor crystal packing or interactions with biological targets .
Research Implications
The unique combination of a small heterocyclic ring and hydroxyl functionality positions 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde as a promising candidate for:
- Drug Discovery : As a building block for kinase inhibitors or GPCR modulators, leveraging its hydrogen-bonding capacity.
- Materials Science : In designing metal-organic frameworks (MOFs) or supramolecular assemblies via directional hydrogen bonds .
Further studies are needed to validate its synthetic routes, stability, and biological activity relative to established analogs.
Biological Activity
2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde features a bromobenzaldehyde moiety linked to a hydroxyazetidine. The presence of the bromine atom and the azetidine ring may contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrN2O |
| Molecular Weight | 256.10 g/mol |
| IUPAC Name | 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that derivatives of benzaldehyde compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting that 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde may possess comparable antimicrobial effects .
Anticancer Potential
The compound has been evaluated for its antiproliferative effects on cancer cell lines. Preliminary studies suggest that it may act as an inhibitor of tubulin polymerization, a mechanism critical for cancer cell division. In vitro tests have demonstrated that compounds with similar structures can significantly reduce cell viability in breast cancer models, indicating potential as an anticancer agent .
The proposed mechanism of action for 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde involves interaction with cellular targets such as enzymes or receptors associated with tumor growth and microbial resistance. The azetidine ring may enhance binding affinity to these targets, thereby modulating their activity .
Study on Antiproliferative Effects
In a study published in Frontiers in Pharmacology, various azetidine derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. The results indicated that certain modifications to the azetidine structure significantly enhanced cytotoxicity against breast cancer cell lines .
Antimicrobial Evaluation
A comparative study assessed the antimicrobial efficacy of several benzaldehyde derivatives, including those structurally related to 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde. The findings revealed notable inhibition against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could be effective in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
